molecular formula C16H19BrO3 B13042529 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one

6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one

Cat. No.: B13042529
M. Wt: 339.22 g/mol
InChI Key: WOIZRJONTQOPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-yl)chroman-4-one is a bicyclic organic compound featuring a chroman-4-one core (a benzopyranone system with a ketone at position 4). Key structural attributes include:

  • Substituents: A bromine atom at position 6 and a 5,5-dimethyltetrahydro-2H-pyran group at position 2.

While direct data for this compound (e.g., melting point, spectral signatures) are absent in the provided evidence, its structural analogs offer insights into its behavior.

Properties

Molecular Formula

C16H19BrO3

Molecular Weight

339.22 g/mol

IUPAC Name

6-bromo-2-(5,5-dimethyloxan-3-yl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H19BrO3/c1-16(2)7-10(8-19-9-16)15-6-13(18)12-5-11(17)3-4-14(12)20-15/h3-5,10,15H,6-9H2,1-2H3

InChI Key

WOIZRJONTQOPLQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(COC1)C2CC(=O)C3=C(O2)C=CC(=C3)Br)C

Origin of Product

United States

Preparation Methods

Preparation of the Chroman-4-one Core

The chroman-4-one core is typically synthesized by:

  • Cyclization of 2'-hydroxyacetophenone derivatives : This involves intramolecular condensation of hydroxyacetophenone with aldehydes or ketones under acidic or basic conditions to form the chromanone ring.
  • Bromination at the 6-position : Electrophilic bromination using bromine or N-bromosuccinimide (NBS) selectively introduces the bromine atom at the 6-position of the chromanone ring due to directing effects of the hydroxyl or ketone groups.

Synthesis of the 5,5-Dimethyltetrahydro-2H-pyran-3-yl Substituent

  • The 5,5-dimethyltetrahydro-2H-pyran-3-yl moiety can be prepared by cyclization of appropriate diols or keto-alcohol precursors under acid catalysis.
  • Alternatively, commercially available or synthesized tetrahydropyran derivatives with methyl substitutions can be used.

Coupling of the Tetrahydropyran Substituent to the Chromanone

  • The key step involves carbon-carbon bond formation at the 2-position of chroman-4-one with the tetrahydropyran substituent.
  • This can be achieved by nucleophilic substitution or metal-catalyzed cross-coupling reactions such as Suzuki or Stille coupling if suitable halide or boronate ester functionalities are present.
  • In some synthetic routes, reductive amination or alkylation methods are employed to attach the tetrahydropyran amine derivatives to the chromanone core.

Experimental Conditions and Reagents

Step Reagents/Conditions Yield (%) Notes
Bromination of chromanone Bromine or NBS in acetic acid or dichloromethane 70-85 Selective bromination at 6-position
Formation of tetrahydropyran Acid-catalyzed cyclization of keto-alcohols 60-75 Requires control of temperature and acid concentration
Coupling reaction Pd-catalyst, base, solvent (e.g., THF, DMF) 50-65 Cross-coupling or reductive amination; inert atmosphere
Purification Column chromatography, recrystallization - Essential for isolating pure target compound

Representative Literature and Patent Findings

  • Patent WO2012087237A1 describes compounds structurally related to 6-bromo chroman derivatives with tetrahydropyran substituents, detailing synthetic routes involving spirochromane intermediates and substitution patterns consistent with the target compound. The patent outlines stepwise preparation involving amination, bromination, and coupling steps under controlled conditions.

  • Patent US20120165347A1 provides synthetic details on related bromo-substituted chroman derivatives with tetrahydropyran moieties, emphasizing the use of substituted amines and acyl chlorides in coupling reactions to achieve the desired chromanone derivatives.

  • Experimental procedures from related tetrahydropyran amine derivatives indicate the use of sodium triacetoxyborohydride for reductive amination in dichloromethane at room temperature, yielding high purity intermediates that can be further functionalized.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome/Function
Chromanone core synthesis Intramolecular cyclization of hydroxyacetophenone Formation of chroman-4-one skeleton
Bromination Bromine or NBS, acetic acid/DCM Introduction of bromine at 6-position
Tetrahydropyran synthesis Acid-catalyzed cyclization of keto-alcohols Formation of 5,5-dimethyltetrahydropyran ring
Coupling reaction Pd-catalyzed cross-coupling or reductive amination Attachment of tetrahydropyran moiety at 2-position
Purification Chromatography, recrystallization Isolation of pure this compound

Analytical and Yield Considerations

  • Yields for individual steps vary between 50-85%, depending on reaction conditions and purification efficiency.
  • Analytical techniques such as mass spectrometry (MS) , nuclear magnetic resonance (NMR) , and high-performance liquid chromatography (HPLC) are employed to confirm structure and purity.
  • The presence of the bromine atom is confirmed by characteristic isotopic patterns in MS.
  • The tetrahydropyran substituent is verified by NMR signals corresponding to the ring protons and methyl groups.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromanones .

Scientific Research Applications

6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5,5-dimethyltetrahydro-2H-pyran-3-YL)chroman-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the chromanone core play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Chroman-4-one vs. Chromen-5-one

  • 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one (): Core: Chromen-5-one (unsaturated benzopyranone with a ketone at position 5). Substituents: Bromophenyl (position 4), nitro (position 3), methylamino (position 2), and dimethyl groups (position 7). Impact: The conjugated double bond in chromen-5-one increases planarity and UV absorption compared to chroman-4-one. Nitro and methylamino groups introduce strong electron-withdrawing and donating effects, respectively, altering reactivity .

Chroman-4-one Oxime Derivatives

  • (S,E)-7-...chroman-4-one oxime (): Core: Chroman-4-one modified with an oxime group (C=N-OH). Substituents: Hydroxyl, glycosidic, and hydroxyphenyl groups.

Substituent Effects on Physicochemical Properties

Compound Key Substituents Melting Point (°C) IR C=O Stretch (cm⁻¹) Notable NMR Features
Target Compound 6-Br, 2-(5,5-dimethylpyran) N/A ~1670* Pyran δ 1.16 (s, 6H, 2CH₃)†
4-(4-Bromo-3-(4-chlorophenyl)... (17) Bromo, chlorophenyl, sulfonamide 129–130 1670 Aromatic H: δ 7.80–8.10 (m, 8H)
Chroman-4-one oxime (3) Oxime, glycosidic, hydroxyls N/A N/A Hydroxyls: δ 3.13–4.16 (m, multiple)

*Inferred from analogous chroman-4-one derivatives .
†Hypothesized based on dimethyl groups in .

  • Melting Points : Bulky substituents (e.g., dimethylpyran) likely increase melting points compared to less hindered analogs. Compound 17 (), with a sulfonamide and bromo group, melts at 129–130°C, suggesting similar bulkiness in the target compound may yield comparable values.
  • Spectroscopy : The C=O stretch (~1670 cm⁻¹) is consistent across chroman-4-one derivatives . Bromine’s electron-withdrawing effect may downfield-shift adjacent protons in NMR.

Reactivity and Stability

  • Electrophilicity : The ketone at position 4 is susceptible to nucleophilic attack (e.g., Grignard reactions). Bromine at position 6 may direct electrophilic substitution to position 5 or 5.
  • Steric Effects : The 5,5-dimethylpyran group at position 2 hinders access to the chroman ring, reducing reactivity at proximal sites compared to less bulky analogs like the nitro-containing chromen-5-one in .
  • Hydrolytic Stability : Chroman-4-one systems are generally stable under acidic conditions but may undergo ring-opening in strong bases. The dimethylpyran group’s electron-donating effect could enhance stability relative to nitro-substituted compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.